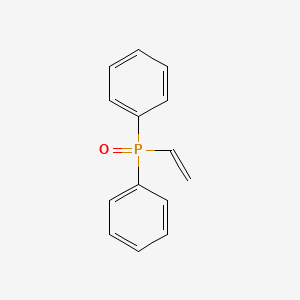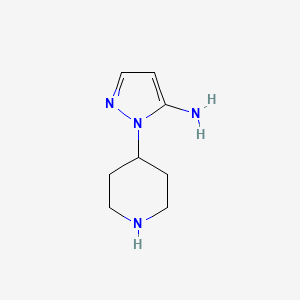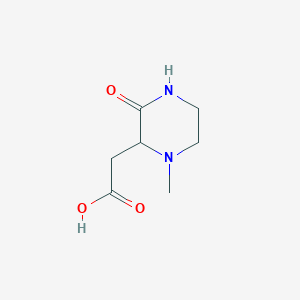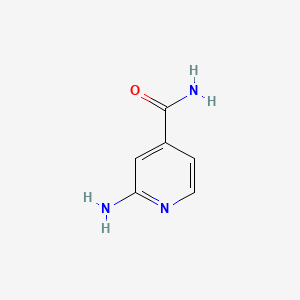
Diphenyl(vinyl)phosphine oxide
概要
説明
Diphenyl(vinyl)phosphine oxide is an organophosphorus compound with the linear formula C14H13OP . It has a CAS number of 2096-78-8 and a molecular weight of 228.233 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H13OP . Its molecular weight is 228.233 .Chemical Reactions Analysis
Diphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . Thionyl chloride converts diphenylphosphine oxide to chlorodiphenylphosphine . Organophosphinous acids are deoxygenated with DIBAH. The resulting secondary phosphines are precursors to phosphine ligands .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 115-119°C .科学的研究の応用
Synthesis and Chemical Reactions
Diphenyl(vinyl)phosphine oxide has been used extensively in chemical synthesis. For instance, it forms lithium derivatives that react with aldehydes and ketones, contributing to aldehyde synthesis and the creation of vinyl ethers (Earnshaw, Wallis, & Warren, 1979). Additionally, it acts as an acyl anion equivalent in synthesizing vinyl sulfides (Grayson & Warren, 1977). This compound's reactivity with various compounds, like halogen compounds, amines, and alcohol, allows for the preparation of functionally substituted phosphine oxides (Kabachnik, Medved', Polikarpov, & Yudina, 1962).
Electrophilic Cyclization Reactions
Electrophilic cyclization reactions of this compound derivatives have been explored for the formation of various heterocyclic or highly unsaturated compounds. These reactions involve participation of different groups, such as allenic and 1,3-dienic parts of the system, in the vinylallenic structure (Ivanov & Christov, 2012).
Catalysis
This compound has been used in catalysis. For example, in hydrophosphination reactions catalyzed by Ni(II) and Pd(II) complexes, it leads to the formation of Markownikoff adducts, which are key in certain synthetic pathways (Shulyupin, Trostyanskaya, Kazankova, & Beletskaya, 2006).
Asymmetric Synthesis
It plays a role in asymmetric synthesis, like in the rhodium-catalyzed intermolecular asymmetric hydroalkoxylation and hydrosulfenylation, producing chiral allylic phosphine oxides with high enantioselectivity (Kawamoto, Hirabayashi, Guo, Nishimura, & Hayashi, 2009).
Photopolymerization
This compound derivatives are used in photopolymerization processes. They act as radical initiators in the polymerization of coatings and various compositions due to their efficient radical formation (Sumiyoshi, Schnabel, Henne, & Lechtken, 1985).
Analytical Chemistry
In analytical chemistry, this compound derivatives have been used in the determination of lipid hydroperoxides. They act as fluorescent reagents in various detection methods, including HPLC post-column methods (Akasaka & Ohrui, 2000).
Safety and Hazards
作用機序
Target of Action
Diphenyl(vinyl)phosphine oxide, with the molecular formula C14H13OP , is a commonly used chemical reagent in laboratories . It primarily targets aryl halides in cross-coupling reactions . Aryl halides play a crucial role in organic synthesis as they can be easily transformed into a variety of functional groups.
Mode of Action
The compound interacts with its targets (aryl halides) through a cross-coupling reaction . This reaction is facilitated by a Ni/Zn catalyst , leading to the formation of various organophosphorus compounds . The vinyl group in the compound provides the necessary unsaturation for the cross-coupling reaction.
Pharmacokinetics
Its solubility characteristics indicate that it is soluble in nonpolar solvents like benzene and toluene, slightly soluble in alcohols and ethers, and almost insoluble in water . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of this compound is the formation of various organophosphorus compounds via cross-coupling reactions with aryl halides . These compounds have wide applications in organic synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has strong hygroscopicity and should be stored in a dry, well-ventilated area away from heat sources . Additionally, it should be kept away from strong oxidizing or reducing agents during use and storage .
特性
IUPAC Name |
[ethenyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCGPNRIAFVNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329449 | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096-78-8 | |
| Record name | Phosphine oxide, ethenyldiphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Diphenyl(vinyl)phosphine oxide in organic synthesis?
A1: this compound is primarily known as a Horner–Wittig reagent. [] This means it facilitates the formation of carbon-carbon double bonds, specifically in the synthesis of allylic amines. [] Furthermore, its reactivity extends to participation in various cycloaddition [] and conjugate addition reactions. []
Q2: How is this compound characterized spectroscopically?
A2: The structural features of this compound are revealed through various spectroscopic techniques:
- 31P NMR (CDCl3): Exhibits a singlet at 22.4 ppm, characteristic of the phosphorus atom environment. []
- 1H NMR (CDCl3): Displays distinct signals corresponding to the vinyl protons (Ha, Hb, Hc) and the phenyl groups. []
- 13C NMR (CDCl3): Shows characteristic peaks for all carbon atoms, with coupling constants revealing their relationships to the phosphorus atom. []
Q3: What are the known methods for synthesizing this compound?
A3: Several synthetic routes have been established for this compound:
- Dehydrohalogenation: This method involves the removal of a hydrogen halide from a haloethyldiphenylphosphine oxide precursor. []
- Grignard Reaction: Reacting diphenylphosphinic chloride with vinylmagnesium bromide yields the desired product. []
- Palladium-Catalyzed Coupling: A palladium catalyst facilitates the coupling of vinyl bromide with diphenylphosphine oxide. []
- Oxidation: Commercially available diphenyl(vinyl)phosphine can be oxidized to yield this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)


![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)

![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)




